2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid
Description
This compound features a 6-chloro-substituted benzimidazole core linked via a methyl-azanediyl bridge to two acetic acid groups.
Properties
CAS No. |
72998-94-8 |
|---|---|
Molecular Formula |
C12H12ClN3O4 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
2-[carboxymethyl-[(6-chloro-1H-benzimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H12ClN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
InChI Key |
BPVLTDMDVWZWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Acetic Acid Groups: The final step involves the alkylation of the benzimidazole core with bromoacetic acid or its derivatives in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Benzimidazole derivatives, including 2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacterial and fungal pathogens. For instance, a study demonstrated that certain benzimidazole derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting their therapeutic potential in treating resistant infections .
Anticancer Properties
Another promising application is in oncology. The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. A recent study reported that benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This mechanism suggests a potential role in cancer therapy, warranting further investigation into its efficacy and safety profiles.
Case Study: Synthesis and Evaluation
A case study published in the European Journal of Medicinal Chemistry outlined the synthesis of novel benzimidazole derivatives and their biological evaluation. The study found that modifications at specific positions on the benzimidazole ring significantly enhanced the anticancer activity of these compounds . The synthesis involved various chemical reactions, including condensation and cyclization, leading to compounds with improved bioactivity.
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics make it a candidate for agricultural applications, particularly as a pesticide. Studies have shown that benzimidazole derivatives possess fungicidal properties effective against plant pathogens. For example, research indicated that certain derivatives could inhibit the growth of fungi responsible for crop diseases, thus offering a potential solution for sustainable agriculture .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that polymers synthesized from benzimidazole derivatives exhibit improved resistance to thermal degradation compared to conventional polymers .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against MRSA strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Agricultural | Pesticidal Activity | Inhibits growth of plant pathogenic fungi |
| Material Science | Polymer Chemistry | Enhances mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects . The chloro substituent and acetic acid groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Benzimidazole Core
- Compound 7 (): Structure: Contains a 2-cyanophenylamino group and a 4-benzoylpiperazine moiety instead of the chloro substituent. Properties: The electron-withdrawing cyano and benzoyl groups reduce electron density on the benzimidazole, altering reactivity. Synthesis: Prepared via condensation with DTPAA (diethylenetriaminepentaacetic acid dianhydride), suggesting utility in forming metal-chelating complexes . Melting Point: 158–160°C, higher than many analogues due to increased molecular rigidity.
- 2-[(6-Chloro-2-phenyl-1H-benzimidazol-1-yl)oxy]acetic Acid (): Structure: Replaces the methyl-azanediyl bridge with an ether-linked acetic acid. The phenyl group adds hydrophobicity, which may enhance membrane permeability . Molecular Weight: 302.71 g/mol (vs. 327.71 g/mol for the target compound).
2.2. Halogen Substituent Variations
- 2-[Carboxymethyl-[(6-Iodo-1H-benzimidazol-2-yl)methyl]amino]acetic Acid (): Structure: Iodo substituent replaces chloro at position 4. Molecular Weight: 389.15 g/mol (vs. 327.71 g/mol for the target compound), which may reduce solubility .
2.3. Linker and Functional Group Modifications
- 2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl))diacetic Acid (): Structure: Two benzimidazole units connected by a butane chain, with diacetic acid termini. The dual benzimidazole cores may synergize in biological activity (e.g., DNA intercalation). Molecular Weight: 406.43 g/mol, significantly higher than the target compound .
- Ethyl 2-(2-(4-(4-(1-(2-Ethoxy-2-oxoethyl)-1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl)phenyl)-1H-benzimidazol-1-yl)acetate (): Structure: Ethyl ester groups replace acetic acid, and a pyrrolidinone moiety is present. Properties: The ester groups render the compound more lipophilic, likely improving oral bioavailability. The pyrrolidinone adds hydrogen-bonding capability. Melting Point: 106–107°C, lower than the target compound due to reduced polarity .
Biological Activity
2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for various biological activities. The presence of the chloro group and the diacetic acid functionality may contribute to its pharmacological properties.
Molecular Formula: C₉H₈ClN₃O₂
Molecular Weight: 225.63 g/mol
CAS Number: 20367-38-8
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, possibly by disrupting cellular processes.
- Anticancer Potential: The benzimidazole derivatives are known to possess anticancer properties; thus, this compound may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological activity of related compounds and their implications for health:
- Antimicrobial Study: A study demonstrated that similar benzimidazole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating that modifications in the structure can enhance antibacterial efficacy.
- Cancer Research: Research involving benzimidazole derivatives showed promising results in inhibiting tumor growth in xenograft models. These compounds were found to induce apoptosis through the activation of caspase pathways.
- Metabolic Pathway Modulation: A study on methylthioadenosine phosphorylase revealed that inhibition could lead to increased levels of MTA, which correlated with enhanced survival rates in certain cancer models due to altered metabolic states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
